![molecular formula C22H24ClN3O4 B2474654 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251606-93-5](/img/structure/B2474654.png)
6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9. The purity is usually 95%.
BenchChem offers high-quality 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Spiro compounds, especially those involving piperidine and quinazoline, are of interest due to their unique structural features and potential reactivity. For instance, the synthesis and reactions of spiro[oxirane-2,4′-piperidines] have been explored, where these compounds act as alkylating agents to introduce specific moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968). Similarly, the cyclofunctionalization of olefinic urethanes and ureas with halogens has led to the synthesis of various spiro[piperidine-4,4'(3'H)-quinazolin]-2'(1'H)-one derivatives, highlighting the versatility of spiro compounds in chemical synthesis (Takai, Obase, & Teranishi, 1988).
Biological Activities
Spiro compounds with piperidine and quinazoline structures have been evaluated for their biological activities, including their potential as ligands for specific receptors. For example, some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones were synthesized and evaluated as ligands of the nociceptin receptor, showing partial agonistic activity, with certain compounds acting as pure antagonists (Mustazza et al., 2006). This indicates the potential of such compounds in modulating receptor activity, which could have implications in various therapeutic areas.
Structural and Activity Relationships
The structural features of spiro compounds significantly influence their biological activities and receptor affinities. For instance, studies on sigma ligands have shown that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, which are structurally related to the compound , possess subnanomolar affinity and preference for specific sigma binding sites, indicating the critical role of structural factors in determining biological activity (Moltzen, Perregaard, & Meier, 1995).
properties
IUPAC Name |
6-chloro-1'-(3,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-25-17-6-5-15(23)13-16(17)20(27)24-22(25)8-10-26(11-9-22)21(28)14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWUPUPATFSUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.